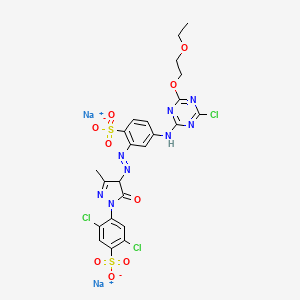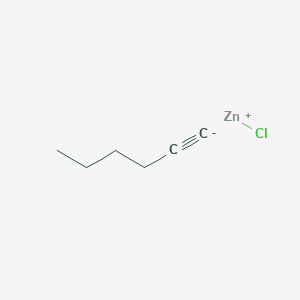
Zinc, chloro-1-hexynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, chloro-1-hexynyl- is an organozinc compound characterized by the presence of a zinc atom bonded to a chloro group and a 1-hexynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, chloro-1-hexynyl- typically involves the reaction of zinc chloride with 1-hexyne in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{ZnCl}_2 + \text{C}_6\text{H}_9\text{Cl} \rightarrow \text{Zn(C}_6\text{H}_9\text{Cl)}_2 ]
Industrial Production Methods: Industrial production of Zinc, chloro-1-hexynyl- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: Zinc, chloro-1-hexynyl- can undergo oxidation reactions, forming zinc oxide and other oxidized products.
Reduction: The compound can be reduced to form zinc metal and corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Zinc oxide and hexanoic acid derivatives.
Reduction: Zinc metal and hexane.
Substitution: Various substituted hexynyl derivatives.
科学的研究の応用
Zinc, chloro-1-hexynyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds, which are crucial in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which Zinc, chloro-1-hexynyl- exerts its effects involves the formation of stable organozinc intermediates. These intermediates can participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets include organic substrates that undergo transformation through the action of the zinc center, often involving coordination to the zinc atom and subsequent reaction with other reagents.
類似化合物との比較
- Zinc, chloro-1-butynyl-
- Zinc, chloro-1-octynyl-
- Zinc, chloro-1-propynyl-
Comparison: Zinc, chloro-1-hexynyl- is unique due to its specific chain length and the resulting steric and electronic properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it particularly useful in certain synthetic applications. The presence of the chloro group also imparts distinct reactivity patterns compared to other halogenated zinc compounds.
特性
CAS番号 |
65960-05-6 |
|---|---|
分子式 |
C6H9ClZn |
分子量 |
182.0 g/mol |
IUPAC名 |
chlorozinc(1+);hex-1-yne |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
DYPFMEGFLSLZJF-UHFFFAOYSA-M |
正規SMILES |
CCCCC#[C-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


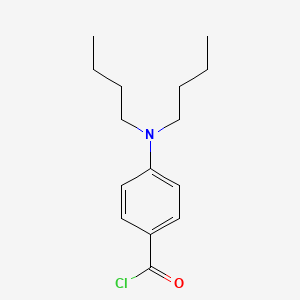
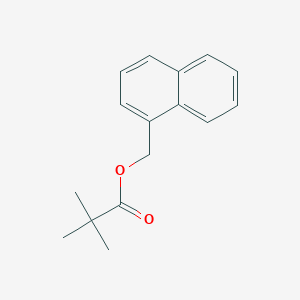
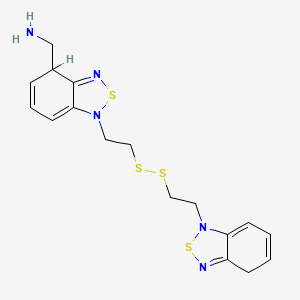


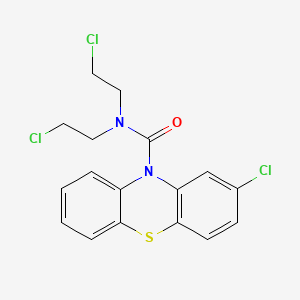
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
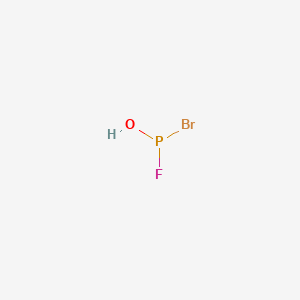
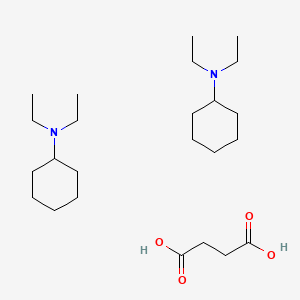
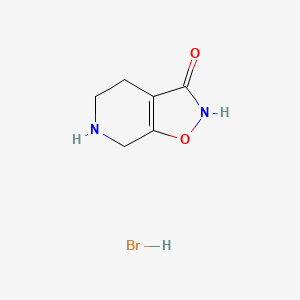
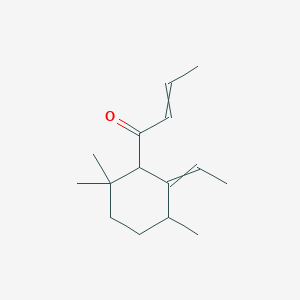
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

